molecular formula C16H24O2 B14843138 4-(Cyclohexylmethyl)-3-isopropoxyphenol

4-(Cyclohexylmethyl)-3-isopropoxyphenol

Cat. No.: B14843138
M. Wt: 248.36 g/mol
InChI Key: LEWBQGSUOVOVQE-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)-3-isopropoxyphenol is a phenolic compound characterized by a cyclohexylmethyl substituent at the para position of the benzene ring and an isopropoxy group at the meta position.

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

4-(cyclohexylmethyl)-3-propan-2-yloxyphenol

InChI

InChI=1S/C16H24O2/c1-12(2)18-16-11-15(17)9-8-14(16)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3

InChI Key

LEWBQGSUOVOVQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)CC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethyl)-3-isopropoxyphenol typically involves the alkylation of a phenolic compound with cyclohexylmethyl and isopropoxy groups. One common method is the Friedel-Crafts alkylation, where cyclohexylmethyl chloride reacts with 3-isopropoxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylmethyl)-3-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.

Major Products:

    Oxidation: Quinones or hydroquinones.

    Reduction: Cyclohexylmethyl alcohol derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-(Cyclohexylmethyl)-3-isopropoxyphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)-3-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The cyclohexylmethyl and isopropoxy groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes compounds with cyclohexyl, methylphosphonate, and phenolic/benzyl substituents. Key comparisons are outlined below:

Cyclohexylmethyl Phosphonofluoridates

  • Example: 3-Methylcyclohexyl methylphosphonofluoridate (CAS 113548-86-0): Features a methylphosphonofluoridate group linked to a 3-methylcyclohexyl ring . 4-Methylcyclohexyl methylphosphonofluoridate (CAS 113548-87-1): Structural isomer with a 4-methylcyclohexyl group .
  • Comparison: Functional Groups: Unlike 4-(Cyclohexylmethyl)-3-isopropoxyphenol, these compounds lack phenolic -OH and isopropoxy groups. Instead, they contain phosphonofluoridate esters, which are highly reactive and often associated with neurotoxic activity . Lipophilicity: The cyclohexylmethyl group in the target compound may confer similar lipophilicity to the methylcyclohexyl substituents in these phosphonofluoridates, influencing membrane permeability. Stability: Phosphonofluoridates are prone to hydrolysis, whereas phenolic compounds like this compound are more stable under physiological conditions.

Dihydrocapsaicin Derivatives

  • Example: Dihydrocapsaicin (CAS 19408-84-5): Contains a 4-hydroxy-3-methoxybenzyl group linked to an 8-methylnonanamide chain .
  • Comparison: Aromatic Substitution: Both dihydrocapsaicin and the target compound have hydroxyl and alkoxy groups on the benzene ring. However, dihydrocapsaicin’s 3-methoxy-4-hydroxy pattern differs from the target’s 3-isopropoxy-4-cyclohexylmethyl arrangement. Biological Activity: Dihydrocapsaicin is a TRPV1 agonist with analgesic properties . The target compound’s bioactivity (if any) would depend on the interplay between its cyclohexylmethyl group and phenolic structure.

Chlorophenyl Trifluoroethyl Phosphonates

  • Comparison: Electron-Withdrawing Groups: The chlorophenyl and trifluoroethyl groups in this compound enhance electrophilicity, unlike the electron-donating cyclohexylmethyl and isopropoxy groups in the target compound. Applications: Phosphonates like this are often used as flame retardants or enzyme inhibitors, whereas phenolic derivatives may serve as antioxidants or intermediates in drug synthesis.

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